1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPBFTTWGRDSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the replication of bacterial and cancer cells. Additionally, it has been observed to bind with specific receptors, influencing cellular responses and metabolic activities.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases, leading to alterations in gene expression and cellular metabolism. The compound’s interaction with DNA replication machinery results in cytotoxic effects on both bacterial and cancer cells, making it a potential candidate for antimicrobial and anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and thereby disrupting cellular signaling pathways. The compound’s thiadiazole ring interacts with DNA, leading to the inhibition of DNA replication and transcription processes. These interactions result in changes in gene expression and cellular function, contributing to its cytotoxic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism. Post-translational modifications and targeting signals play a role in its subcellular distribution, ensuring its precise localization within the cell.
Biological Activity
The compound 1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxicity and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of the compound comprises a chromeno-pyrrole core with a fluorophenyl and thiadiazole substituent. The presence of these functional groups is hypothesized to influence its biological activity.
Molecular Formula
- Molecular Weight : 332.8 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:
- Formation of the chromeno-pyrrole framework.
- Introduction of the thiadiazole moiety via cyclization reactions.
- Functionalization with the fluorophenyl group.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
These results indicate that the compound exhibits significant cytotoxic activity against cervical (HeLa) and breast (MCF-7) cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains using the broth dilution method . The results demonstrated that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
The proposed mechanism of action for the cytotoxicity involves the interaction of the compound with cellular targets that lead to apoptosis in cancer cells. The thiadiazole moiety is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance:
- A study reported that derivatives containing thiadiazole exhibited enhanced anticancer properties when combined with traditional chemotherapeutics.
- Another investigation highlighted the potential use of such compounds in treating multidrug-resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
